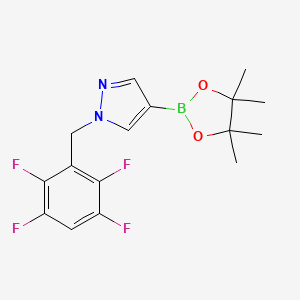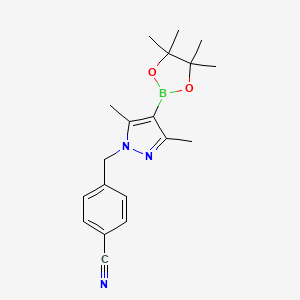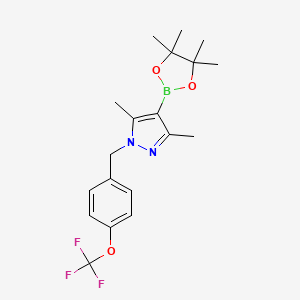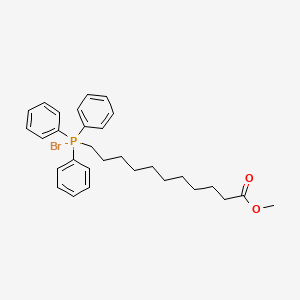
2,4-Bis(benzyloxy)-5-isopropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(benzyloxy)-5-isopropylbenzoic acid is an organic compound with the molecular formula C24H24O4 and a molecular weight of 376.45 g/mol . This compound is characterized by the presence of two benzyloxy groups and an isopropyl group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 2,4-dibenzyloxy-5-isopropylbenzoic acid typically involves the protection of hydroxyl groups followed by the introduction of the isopropyl group. One common method includes the use of benzyloxy protecting groups, which are introduced via benzylation reactions. The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst . Industrial production methods often involve large-scale benzylation and alkylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,4-Bis(benzyloxy)-5-isopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzyloxy groups to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,4-Bis(benzyloxy)-5-isopropylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-dibenzyloxy-5-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The isopropyl group can affect the compound’s hydrophobicity and membrane permeability, impacting its biological effects .
Comparación Con Compuestos Similares
2,4-Bis(benzyloxy)-5-isopropylbenzoic acid can be compared with other similar compounds, such as:
2,4-Dibenzyloxybenzoic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.
2,4-Dimethoxy-5-isopropylbenzoic acid: Contains methoxy groups instead of benzyloxy groups, affecting its reactivity and applications.
2,4-Dibenzyloxy-5-methylbenzoic acid: Has a methyl group instead of an isopropyl group, leading to variations in its chemical behavior. The uniqueness of 2,4-dibenzyloxy-5-isopropylbenzoic acid lies in its specific combination of functional groups, which confer distinct properties and applications.
Propiedades
IUPAC Name |
2,4-bis(phenylmethoxy)-5-propan-2-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-17(2)20-13-21(24(25)26)23(28-16-19-11-7-4-8-12-19)14-22(20)27-15-18-9-5-3-6-10-18/h3-14,17H,15-16H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEGRIYBROTBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














